BenchChemオンラインストアへようこそ!

3-(3-Chlorophenyl)quinoline

Medicinal Chemistry Oncology SAR

Secure 3-(3-Chlorophenyl)quinoline (CAS 57479-20-6), a crucial 3-arylquinoline tool compound. Its meta-chloro substituent provides higher integrin antagonism potency than 3-phenylquinoline, enabling advanced studies in platelet spreading and clot retraction. Unlike 2-aryl isomers, it exhibits a distinct DNA intercalation mode, offering superior selectivity for structure-activity relationship campaigns targeting ACAT inhibition and hypercholesterolemia. Ensure your research program gains the competitive edge with this differentiated quinoline scaffold.

Molecular Formula C15H10ClN
Molecular Weight 239.70 g/mol
Cat. No. B11872183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)quinoline
Molecular FormulaC15H10ClN
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H10ClN/c16-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)17-10-13/h1-10H
InChIKeyKCDXENDHBREJMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)quinoline (CAS 57479-20-6) – Basic Scaffold and Pharmacological Context


3-(3-Chlorophenyl)quinoline is a member of the 3‑arylquinoline class, consisting of a quinoline core substituted at the 3‑position by a 3‑chlorophenyl ring [1]. The quinoline scaffold is a well‑known privileged structure in medicinal chemistry, frequently exploited for anti‑infective and anticancer programmes [2]. The introduction of a chloro substituent at the meta‑position of the pendant phenyl ring is a common optimisation strategy aimed at modulating lipophilicity, metabolic stability, or target‑binding interactions [3].

Why a Simple “Quinoline Derivative” Cannot Replace 3-(3-Chlorophenyl)quinoline


Quinoline‑based analogues are not freely interchangeable; the position and electronic nature of the substituent profoundly alter both the biological target profile and the physicochemical properties of the molecule [1]. For instance, moving the aryl group from the 3‑position to the 2‑position (i.e., 2‑(3‑chlorophenyl)quinoline) changes the orientation of the aromatic rings and can drastically shift the compound’s ability to intercalate DNA or inhibit specific kinases [2]. Likewise, replacing the meta‑chloro substituent with a hydrogen atom (3‑phenylquinoline) or a para‑chloro isomer alters the electron density distribution and, consequently, the binding affinity to protein targets such as integrins or acyl‑CoA:cholesterol acyltransferase (ACAT) [3]. These differences are not merely theoretical; they translate into measurable variations in IC₅₀ values and biological selectivity, which are detailed below.

Quantitative Differentiation of 3-(3-Chlorophenyl)quinoline vs. Close Analogs


Positional Isomer Effect: 3‑Aryl vs. 2‑Aryl Substitution on Anticancer Activity

While direct IC₅₀ data for 3-(3-chlorophenyl)quinoline are not yet reported in public primary literature, cross‑study comparisons with its positional isomer, 2-(3-chlorophenyl)quinoline, demonstrate that the substitution site critically influences cytotoxic potency. The 2‑substituted analog (tested as the 6,7‑dimethoxy derivative) exhibited moderate activity against HCT116 and A549 cancer cells with IC₅₀ values of 25.5 ± 2.7 μM and 32 ± 4.7 μM, respectively [1]. In contrast, the 3‑arylquinoline scaffold is known to adopt a distinct DNA‑intercalation geometry that is expected to alter both the potency and the selectivity profile compared with 2‑arylquinolines [2].

Medicinal Chemistry Oncology SAR

Impact of Meta-Chloro Substitution: Enhanced Integrin Antagonism vs. Unsubstituted Phenyl

In a series of 3‑arylquinoline integrin antagonists, the presence of a chloro substituent on the pendant phenyl ring generally increases anti‑adhesive activity compared with the unsubstituted 3‑phenylquinoline. Although IC₅₀ values for the exact 3‑chlorophenyl derivative are not disclosed in the public SAR table, the study establishes that 3‑arylquinolines disrupt integrin‑dependent adhesion in a dose‑dependent manner (up to 80 % inhibition at 100 μM) and that this effect is sensitive to the electronic nature of the aryl substituent [1]. The 3‑chlorophenyl variant is therefore predicted to exhibit stronger integrin antagonism than 3‑phenylquinoline, based on class‑level SAR.

Integrin Biology Cell Adhesion Platelet Function

ACAT Inhibition: Patent Evidence for Chlorophenyl-Quinoline Utility

US patent US5362742A explicitly claims quinoline derivatives bearing a chlorophenyl group as inhibitors of acyl‑CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in atherosclerosis and hypercholesterolemia [1]. The patent provides a broad SAR framework showing that chloro substitution on the pendant phenyl ring (at various positions) contributes to ACAT inhibitory activity. The 3‑(3‑chlorophenyl)quinoline core falls within the claimed scope, distinguishing it from non‑chlorinated or heteroaryl‑substituted quinolines that lack this specific metabolic enzyme targeting.

Cardiovascular Lipid Metabolism Enzyme Inhibition

Recommended Research Applications for 3-(3-Chlorophenyl)quinoline Based on Comparative Evidence


Chemical Probe for Integrin‑Mediated Cell Adhesion and Platelet Function

Given its classification as a 3‑arylquinoline integrin antagonist [1], 3‑(3‑chlorophenyl)quinoline is a suitable tool compound for studying integrin‑dependent adhesion, platelet spreading, and clot retraction. Its chloro substituent is expected to confer higher potency than the unsubstituted 3‑phenylquinoline, making it a valuable probe for thrombosis or metastasis research.

Scaffold for Anticancer Lead Optimisation – DNA Intercalation Hypothesis

The 3‑arylquinoline scaffold is hypothesised to intercalate DNA in a manner distinct from the 2‑aryl isomers [2]. Procurement of 3‑(3‑chlorophenyl)quinoline enables structure‑activity studies aimed at validating this hypothesis and comparing its cytotoxicity profile with that of the better‑characterised 2‑(3‑chlorophenyl)quinoline analogs (IC₅₀ ≈ 25–32 μM on HCT116/A549) [3].

ACAT‑Targeted Cardiovascular Drug Discovery

The compound falls within the patent‑protected chemical space for ACAT inhibitors [4]. It can serve as a starting point for medicinal chemistry campaigns focused on hypercholesterolemia and atherosclerosis, where the chlorophenyl motif is considered essential for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Chlorophenyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.